

Spectroscopic Profile of (S)-(Tetrahydrofuran-2-yl)methanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: (S)-(Tetrahydrofuran-2-yl)methanol

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This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, **(S)-(Tetrahydrofuran-2-yl)methanol**. The information presented herein is essential for the characterization and quality control of this important intermediate in pharmaceutical synthesis. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Chemical Structure and Properties

(S)-(Tetrahydrofuran-2-yl)methanol is a heterocyclic compound featuring a saturated five-membered tetrahydrofuran ring substituted at the 2-position with a hydroxymethyl group. Its chemical formula is $C_5H_{10}O_2$ and it has a molecular weight of 102.13 g/mol ^[1] The stereochemistry at the C2 position is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals.

Spectroscopic Data

The following sections present the key spectroscopic data for **(S)-(Tetrahydrofuran-2-yl)methanol**, which are critical for its structural confirmation and purity assessment. Note that for NMR and IR spectroscopy, the data for the racemic mixture (tetrahydrofurfuryl alcohol) is identical to that of the pure (S)-enantiomer in a non-chiral environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
1.50 - 1.65	m	H-4	
1.80 - 2.05	m	H-3, H-4'	
3.40 - 3.55	m	H-5, H-1'	
3.70 - 3.85	m	H-5'	
3.90 - 4.05	m	H-2	
~2.5 (variable)	br s	OH	

Note: The chemical shift of the hydroxyl proton (OH) can vary depending on concentration, solvent, and temperature.

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

Chemical Shift (δ) ppm	Assignment
25.8	C-4
28.5	C-3
65.8	C-1'
68.4	C-5
78.9	C-2

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum for tetrahydrofurfuryl alcohol shows the following key absorption bands.[\[2\]](#)[\[3\]](#)

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
3350 (broad)	Strong	O-H stretch (alcohol)
2970, 2870	Medium-Strong	C-H stretch (aliphatic)
1060	Strong	C-O stretch (ether and alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of tetrahydrofurfuryl alcohol exhibits the following significant peaks.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

m/z	Relative Intensity (%)	Assignment
102	~5	$[M]^+$ (Molecular Ion)
71	100	$[M - CH_2OH]^+$
43	~60	$[C_3H_7]^+$ or $[CH_3CO]^+$
41	~35	$[C_3H_5]^+$
31	~20	$[CH_2OH]^+$

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of the **(S)-(Tetrahydrofuran-2-yl)methanol** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, D_2O , or $DMSO-d_6$) in a clean, dry vial.
- Transfer the solution into a standard 5 mm NMR tube.

Data Acquisition:

- Record the 1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- For 1H NMR, acquire at least 16 scans. For ^{13}C NMR, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
- Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

Sample Preparation (Neat Liquid):

- Place one to two drops of the liquid **(S)-(Tetrahydrofuran-2-yl)methanol** sample onto the surface of a salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top to create a thin liquid film.

Data Acquisition (FT-IR):

- Record a background spectrum of the empty spectrometer.
- Place the prepared salt plate assembly in the sample holder of the FT-IR spectrometer.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation:

- Prepare a dilute solution of **(S)-(Tetrahydrofuran-2-yl)methanol** in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 $\mu\text{g/mL}$ to 10 $\mu\text{g/mL}$.

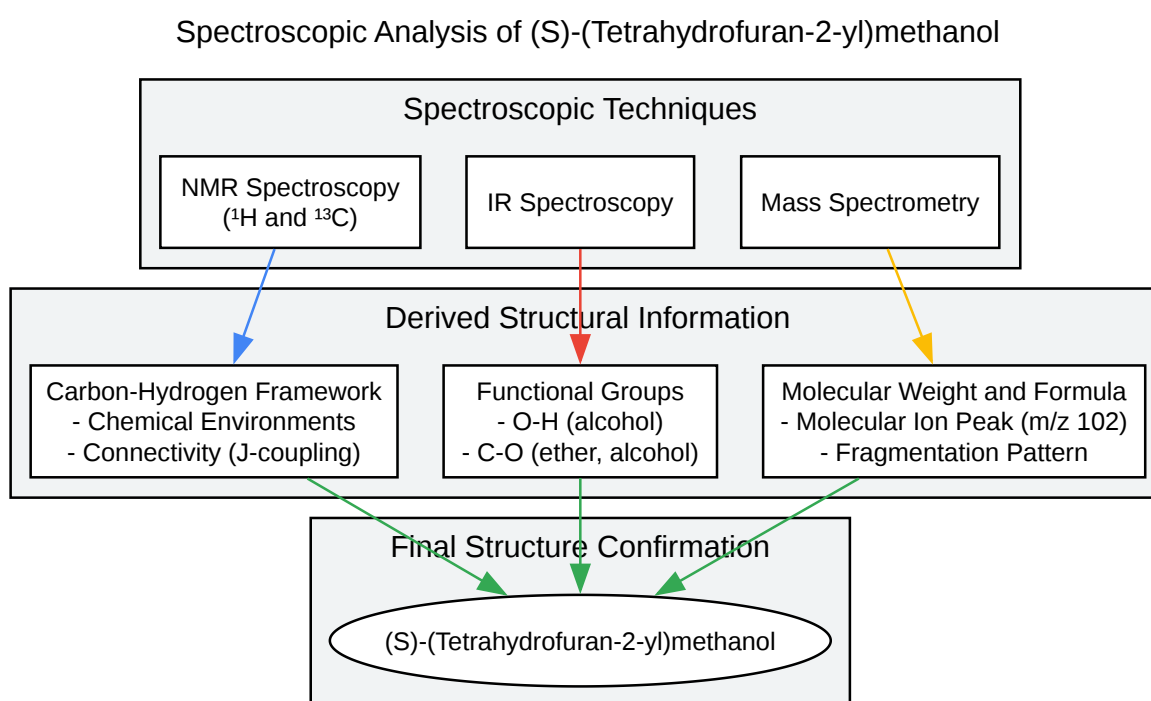
Data Acquisition (Electron Ionization - Mass Spectrometry):

- Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization.
- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged ions.

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **(S)-(Tetrahydrofuran-2-yl)methanol** using the spectroscopic techniques discussed.



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Caption: Workflow for structural elucidation using spectroscopic data.

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